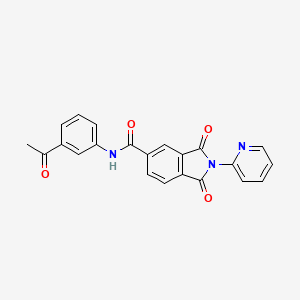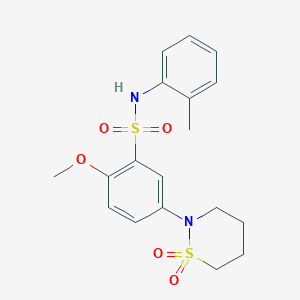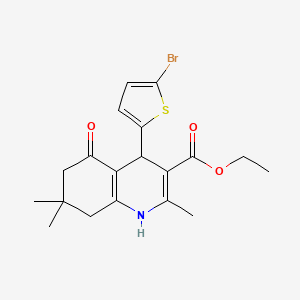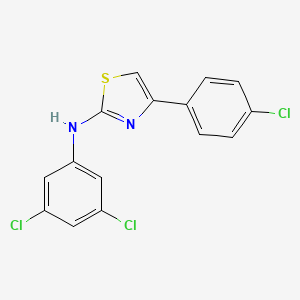![molecular formula C18H20N4OS B4993299 N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B4993299.png)
N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide, also known as A-438079, is a selective antagonist for P2X7 receptors. P2X7 receptors are a type of ionotropic purinergic receptor that plays a crucial role in the immune system and inflammation. A-438079 has been widely used in scientific research to study the physiological and biochemical effects of P2X7 receptors.
作用機序
N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide selectively blocks P2X7 receptors by binding to the receptor site and preventing the activation of the receptor. P2X7 receptors are involved in the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and the activation of inflammasomes. By blocking P2X7 receptors, this compound can reduce inflammation and the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to reduce pain and inflammation in conditions such as arthritis and neuropathic pain. This compound has also been shown to reduce the release of pro-inflammatory cytokines, such as IL-1β and TNF-α, in various cell types.
実験室実験の利点と制限
One of the advantages of using N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide in scientific research is its selectivity for P2X7 receptors. This allows researchers to specifically target P2X7 receptors without affecting other receptors. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the use of N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide in scientific research. One direction is the investigation of the role of P2X7 receptors in other physiological and pathological conditions, such as cancer and autoimmune diseases. Another direction is the development of more potent and selective P2X7 receptor antagonists for therapeutic use. Finally, the use of this compound in combination with other drugs or therapies could be explored to enhance its therapeutic effects.
合成法
The synthesis of N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide involves several steps. The starting material is 1-adamantanecarboxylic acid, which is reacted with thionyl chloride to form the acid chloride intermediate. The acid chloride is then reacted with 3-aminopyridine to form the intermediate amide. Finally, the amide is reacted with thioamide to form the final product, this compound.
科学的研究の応用
N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide has been used in various scientific research studies to investigate the role of P2X7 receptors in different physiological and pathological conditions. For example, this compound has been used to study the role of P2X7 receptors in pain, inflammation, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c23-16(18-7-11-4-12(8-18)6-13(5-11)9-18)20-17-22-21-15(24-17)14-2-1-3-19-10-14/h1-3,10-13H,4-9H2,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTSXEHRSQUIRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(tetrahydro-2H-pyran-4-ylmethyl)-1,2,4-oxadiazol-3-yl]-1H-indole](/img/structure/B4993222.png)
![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-2-iodobenzamide](/img/structure/B4993227.png)

![3,5-diphenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4993238.png)
![N-(2-methylphenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B4993242.png)
![2-{[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-phenylacetamide](/img/structure/B4993253.png)


![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B4993266.png)


![ethyl {4-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B4993280.png)
![1-[6-(3-methoxyphenoxy)hexyl]pyrrolidine](/img/structure/B4993288.png)
